4-(2H-indazol-2-yl)thiazole

Antimicrobial Indazolylthiazole MIC determination

4-(2H-Indazol-2-yl)thiazole (CAS 59158-92-8), also named 4-indazol-2-yl-1,3-thiazole, is a fused heterocyclic building block comprising an indazole ring linked at the 2-position to a thiazole ring. With a molecular formula of C₁₀H₇N₃S and a molecular weight of 201.25 g/mol , this compound serves as a core scaffold for constructing diversely functionalized indazolylthiazole libraries.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 59158-92-8
Cat. No. B13111415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-indazol-2-yl)thiazole
CAS59158-92-8
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC2=CN(N=C2C=C1)C3=CSC=N3
InChIInChI=1S/C10H7N3S/c1-2-4-9-8(3-1)5-13(12-9)10-6-14-7-11-10/h1-7H
InChIKeyMWOSTEZYQQBIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2H-Indazol-2-yl)thiazole (CAS 59158-92-8) – Core Scaffold Procurement Guide for Antimicrobial & Anticancer Heterocycle Libraries


4-(2H-Indazol-2-yl)thiazole (CAS 59158-92-8), also named 4-indazol-2-yl-1,3-thiazole, is a fused heterocyclic building block comprising an indazole ring linked at the 2-position to a thiazole ring . With a molecular formula of C₁₀H₇N₃S and a molecular weight of 201.25 g/mol , this compound serves as a core scaffold for constructing diversely functionalized indazolylthiazole libraries. It is commercially available primarily as a research intermediate for the synthesis of derivatives exhibiting dual antimicrobial and anticancer activities, as demonstrated in recent comprehensive studies of fused heterocycles incorporating the indazolylthiazole moiety [1].

Why Generic 4-(2H-Indazol-2-yl)thiazole Substitution Fails: Differential Antimicrobial and Cytotoxic Selectivity Profiles Across Derivatives


Although numerous indazole-thiazole hybrids exist, the specific connectivity of 4-(2H-indazol-2-yl)thiazole dictates the spatial orientation of the indazole and thiazole rings, directly influencing downstream derivatization regiochemistry and target binding . In the lead study by Dawoud et al. (2022), nine derivatives synthesized from a common 4-(2H-indazol-2-yl)thiazole precursor exhibited starkly divergent biological profiles: compound 3 delivered the broadest antimicrobial spectrum with an MIC of 11.2 µg/mL against Streptococcus mutans (comparable to ampicillin at 13.5 µg/mL), while compound 8 achieved the highest anticancer selectivity with an SI of ~26 and an IC₅₀ of 5.9 µg/mL against both HepG-2 and Caco-2 lines [1]. This intra-series variability—ranging from 11.12 to 49.71 µg/mL MIC against S. mutans and 7.20 to 26.23 SI values across just nine compounds—demonstrates that procurement of the correct indazolylthiazole regioisomer and subsequent derivative is critical, as subtle structural changes profoundly alter both antimicrobial potency and tumor selectivity [1].

Quantitative Differentiation Evidence: 4-(2H-Indazol-2-yl)thiazole-Derived Compound 3 vs. Clinical Antibiotic Benchmarks and Intra-Series Analogs


Antibacterial Potency vs. Streptococcus mutans: Derivative 3 Matches Ampicillin, Outperforms All Other In-Series Compounds

Among nine indazolylthiazole derivatives evaluated against Streptococcus mutans, compound 3 (4-(5-amino-6-cyano-7-phenyl-2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)thiazolo[4,5-b]pyridin-4(7H)-yl)benzenesulfonamide), which is synthesized directly from a 4-(2H-indazol-2-yl)thiazole precursor, exhibited an MIC of 11.12 ± 0.42 µg/mL, statistically comparable to the ampicillin reference (13.5 ± 0.23 µg/mL) [1]. By contrast, the next most potent derivative in the series, compound 8, showed an MIC of 15.77 µg/mL, approximately 42% higher (less potent) than compound 3. Compounds 2 and 4 showed MIC values of 49.71 and 34.41 µg/mL respectively, representing 4.5-fold and 3.1-fold lower activity. This demonstrates that the thiazolopyridine-fused derivative (compound 3) built from the target scaffold achieves equipotency with a clinical β-lactam antibiotic against a key Gram-positive oral pathogen.

Antimicrobial Indazolylthiazole MIC determination

Broad-Spectrum Antibacterial Activity Against Gram-Negative Pseudomonas aeruginosa: Derivative 3 Matches Ciprofloxacin

Against the Gram-negative pathogen Pseudomonas aeruginosa, compound 3 exhibited an MIC of 18.29 ± 2.11 µg/mL, which is nearly identical to the ciprofloxacin reference (18.7 ± 0.48 µg/mL) [1]. In contrast, compound 8, which excelled in anticancer assays, was far less active against this pathogen (MIC = 53.05 µg/mL, 2.9-fold higher MIC). Compounds 4 and 6 showed MIC values of 60.76 and 58.47 µg/mL respectively. Compound 3 was the only derivative in the series to achieve equipotency with a fluoroquinolone clinical standard against P. aeruginosa, highlighting its unique broad-spectrum profile across both Gram-positive and Gram-negative species.

Antibacterial Broad-spectrum Pseudomonas aeruginosa

Antifungal Activity Against Candida albicans: Compound 3 Exhibits 36% of Clotrimazole Potency

In antifungal testing against Candida albicans, compound 3 achieved an MIC of 40.74 ± 0.55 µg/mL, representing approximately 36% of the activity of the clinical azole antifungal clotrimazole (MIC = 14.5 ± 1.25 µg/mL) [1]. While all derivatives demonstrated low to moderate antifungal activity, compound 3 was the most active in the series: compound 4 showed MIC = 48.92 µg/mL (20% less active than compound 3), and compound 5 showed MIC = 59.02 µg/mL (45% less active). This indicates that the thiazolopyridine-annulated derivative 3 retains measurable antifungal activity, whereas other derivatives in the series are essentially inactive against C. albicans.

Antifungal Candida albicans Indazolylthiazole

Anticancer Selectivity Index: Derivative 8 Achieves SI ~26 vs. Normal Cells, Outperforming Derivatives 4 and 6

In cytotoxicity assays against HepG-2 (hepatoma) and Caco-2 (colon cancer) cell lines, derivative 8 exhibited the highest selectivity index (SI) of approximately 26 with matched IC₅₀ values of 5.86 ± 0.34 µg/mL (HepG-2) and 5.89 ± 0.38 µg/mL (Caco-2), and a high IC₅₀ of 153.7 µg/mL against normal HFB-4 cells [1]. By comparison, derivative 6 showed SI values of 21.8 (HepG-2) and 25.6 (Caco-2), while derivative 4 showed SI values of 18.1 (HepG-2) and 23.0 (Caco-2). Compound 3, the antimicrobial-optimized derivative, showed the lowest SI values (7.20 and 7.18), highlighting a divergent SAR where structural modifications that maximize antimicrobial potency reduce anticancer selectivity.

Anticancer Selectivity Index Hepatocellular carcinoma

Biofilm Inhibition: Compound 3 Achieves ~64% Inhibition Against Streptococcus mutans Biofilm

In anti-biofilm assays, compound 3 achieved approximately 64% biofilm inhibition against Streptococcus mutans, the highest inhibition rate in the series [1]. For Pseudomonas aeruginosa, compounds 2, 3, 4, and 5 exhibited high biofilm inhibition activity, with a maximum inhibition of ~58.5% observed for compound 2. Against Candida albicans biofilm, compound 3 also demonstrated the maximum activity among the series. This anti-biofilm profile is significant because biofilm-associated infections are inherently more resistant to conventional antibiotics, and dual antimicrobial/anti-biofilm activity represents a differentiated value proposition for indazolylthiazole-based compounds.

Anti-biofilm Streptococcus mutans Dental caries

SARS-CoV-2 MPro Inhibition: Thiazolyl-Indazole Scaffold Shows Low-Micromolar Activity, Positioning it as an Antiviral Lead Chemotype

In a separate study, thiazolyl-indazole derivatives were evaluated as SARS-CoV-2 main protease (MPro) inhibitors [1]. The most potent compound, containing a phenylthiazole-indazole scaffold, inhibited MPro with an IC₅₀ of 92.9 µM in a biochemical assay [1]. While this potency is modest compared to clinical MPro inhibitors (e.g., nirmatrelvir IC₅₀ ~0.003 µM), it establishes the thiazolyl-indazole chemotype as a validated hit scaffold for MPro inhibition. This cross-study evidence demonstrates that the indazolylthiazole core is capable of engaging two unrelated biological targets (MPro and bacterial cell wall/membrane targets), suggesting scaffold plasticity conducive to multi-target drug discovery.

SARS-CoV-2 MPro inhibitor Antiviral

Procurement-Driven Application Scenarios for 4-(2H-Indazol-2-yl)thiazole and Its Derivatives


Antimicrobial Lead Optimization Targeting Drug-Resistant Streptococcus mutans in Dental Caries

Researchers developing novel anti-caries agents should procure compound 3 or its 4-(2H-indazol-2-yl)thiazole precursor for structure-activity relationship (SAR) studies. Compound 3 matches ampicillin's MIC against S. mutans (11.12 vs. 13.5 µg/mL) while simultaneously achieving ~64% biofilm inhibition, a dual activity profile absent in conventional β-lactam antibiotics [1]. This makes the scaffold uniquely suited for dental therapeutic applications where biofilm penetration and bactericidal activity are both required.

Dual Antimicrobial-Anticancer Library Design for Cancer Patients with Secondary Infections

Given that cancer patients undergoing chemotherapy are highly susceptible to microbial infections, the indazolylthiazole scaffold offers a rare opportunity to develop agents with both anticancer selectivity and broad-spectrum antimicrobial activity [1]. Derivative 8 provides the highest anticancer selectivity (SI ~26 against HepG-2 and Caco-2), while derivative 3 provides equipotent antibacterial activity matching ampicillin and ciprofloxacin. Procurement of the 4-(2H-indazol-2-yl)thiazole core enables parallel synthesis of both chemotypes from a single precursor, maximizing screening library efficiency [1].

Antiviral Hit-to-Lead Optimization for SARS-CoV-2 MPro and Pan-Coronavirus Protease Inhibitors

The thiazolyl-indazole chemotype has been validated as an MPro inhibitor scaffold with an IC₅₀ of 92.9 µM [2]. For antiviral medicinal chemistry programs, this provides a structurally distinct starting point from peptidomimetic MPro inhibitors like nirmatrelvir. The scaffold's synthetic accessibility from 4-(2H-indazol-2-yl)thiazole precursors facilitates rapid analog generation for potency optimization through focused library synthesis [2].

Anti-Biofilm Coating and Medical Device Applications

Compound 3's demonstrated ~64% biofilm inhibition against S. mutans and significant activity against P. aeruginosa and C. albicans biofilms supports its evaluation as a bioactive component in anti-biofilm coatings for dental implants, catheters, or wound dressings [1]. The scaffold's dual antibacterial and anti-biofilm properties differentiate it from conventional antimicrobial coatings that often lack efficacy against established biofilms.

Quote Request

Request a Quote for 4-(2H-indazol-2-yl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.